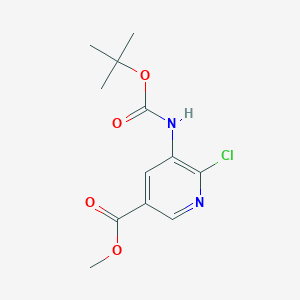
Methyl 5-((tert-butoxycarbonyl)amino)-6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the Boc-protected amine group. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester and Boc groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with enzymes or receptors. The pyridine ring and chlorine atom can also play a role in binding to target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-{[(tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 5-{[(tert-butoxy)carbonyl]amino}methylpiperidine-2-carboxylate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. The combination of the Boc-protected amine and the methyl ester groups also provides versatility in chemical modifications and applications.
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-5-7(10(16)18-4)6-14-9(8)13/h5-6H,1-4H3,(H,15,17) |
Clave InChI |
NTPGRBMXJVDKBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



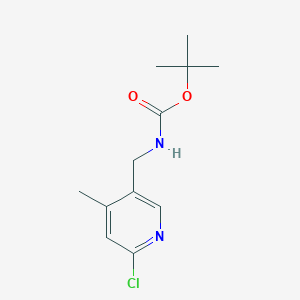
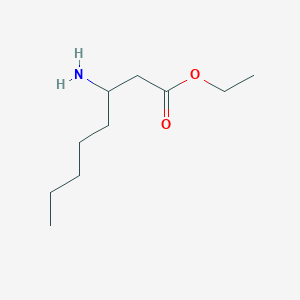
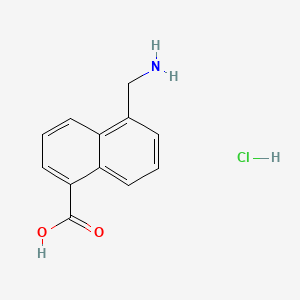

![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
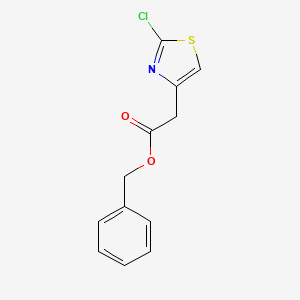

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)

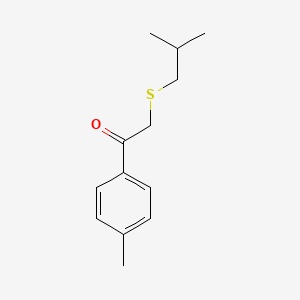
![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
